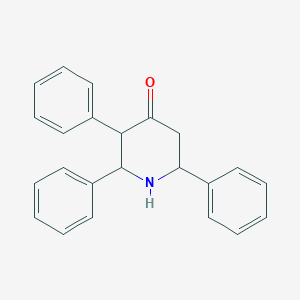

2,3,6-Triphenylpiperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,6-triphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPWKQCLUBXUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924697 | |

| Record name | 2,3,6-Triphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-05-2 | |

| Record name | 4-Piperidinone, 2,3,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,6 Triphenylpiperidin 4 One

Classical Approaches to Piperidinone Synthesis

Traditional methods for constructing the piperidin-4-one ring system often involve sequential reactions, including condensation and intramolecular cyclization, which have been foundational in heterocyclic chemistry.

Condensation reactions are a cornerstone for the synthesis of piperidin-4-ones. A notable example is the reaction involving benzaldehyde (B42025) and phenylacetone (B166967). In a typical procedure, these precursors are heated with ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) solution. The mixture undergoes a series of reactions, leading to the formation of 2,3,6-triphenylpiperidin-4-one. The product precipitates from the solution upon standing for a few days at room temperature and can be purified by recrystallization from a mixture of ethanol and ethyl acetate, yielding the pure compound. This method highlights a straightforward approach to assembling the piperidinone core from readily available starting materials.

Intramolecular cyclization is another key strategy for forming the piperidinone ring. These reactions typically involve a precursor molecule that already contains the necessary atoms for the ring, which then cyclizes under specific conditions. For instance, δ-amino β-keto esters can undergo an intramolecular Mannich reaction with aldehydes and ketones to form tetrasubstituted piperidones. While not a direct synthesis of this compound, this strategy demonstrates the principle of forming the six-membered ring through an intramolecular carbon-nitrogen bond formation. The versatility of this approach allows for the introduction of various substituents on the piperidine (B6355638) ring.

Multicomponent Reactions (MCRs) for Piperidinone Construction

Multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy, allowing for the construction of complex molecules like this compound in a single step from three or more starting materials. These reactions often proceed through a cascade of elementary steps, such as Mannich-type reactions and Michael additions.

The Mannich reaction is a classic MCR that is widely used for the synthesis of β-amino carbonyl compounds, which are key intermediates in the synthesis of piperidin-4-ones. The reaction typically involves an aldehyde, an amine, and a ketone. For the synthesis of substituted 2,6-diphenylpiperidin-4-ones, a modified Mannich condensation can be employed using substituted aromatic aldehydes, a ketone like ethyl methyl ketone, and ammonium acetate in an ethanol medium.

A significant advancement in this area was the use of glacial acetic acid as a solvent, which was found to facilitate the reaction, leading to rapid formation of the product, easier isolation, and satisfactory yields. This approach has been successfully applied to prepare a variety of substituted 4-piperidones. The nitro-Mannich (aza-Henry) reaction, a variant where a nitroalkane reacts with an imine, is another powerful tool for synthesizing piperidine and piperidinone-based compounds.

Table 1: Examples of Mannich-Type Reactions for Piperidinone Synthesis

| Reactants | Catalyst/Solvent | Product | Reference |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Ethanol | Substituted 2,6-diaryl-3-methyl-4-piperidones | |

| Ketone, aldehyde, amine | Glacial acetic acid | Substituted 4-piperidones | |

| Nitroalkane, imine | N/A | β-nitroamine (piperidone precursor) |

Michael addition is a fundamental carbon-carbon bond-forming reaction that can be integrated into cascade sequences to construct the piperidinone ring. These cascades often involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by subsequent reactions. For instance, the synthesis of polysubstituted 2-piperidinones can be achieved through a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates. This process is believed to proceed via a Michael addition, a nitro-Mannich reaction, and an intramolecular lactamization in a single operation.

Intramolecular aza-Michael additions are also a powerful strategy for the synthesis of piperidines. These reactions can be part of a cascade sequence, where the initial Michael adduct undergoes further transformations to yield the final heterocyclic product. For example, an enantioselective cascade aza-Michael–Michael addition has been developed to construct functionalized spirooxindole tetrahydroquinolines, demonstrating the potential for stereocontrolled synthesis.

Table 2: Michael Addition-Based Approaches to Piperidinone Synthesis

| Reaction Type | Key Steps | Resulting Structure | Reference |

| Four-component reaction | Michael addition, nitro-Mannich, intramolecular lactamization | Polysubstituted 2-piperidinones | |

| Intramolecular aza-Michael addition | Cyclization of an amine onto an α,β-unsaturated system | Piperidines and pyrrolidines | |

| Cascade aza-Michael–Michael addition | Enantioselective addition followed by a second Michael addition | Spirooxindole tetrahydroquinolines |

The one-pot cyclocondensation of aldehydes, ketones, and a nitrogen source like ammonium acetate is a highly effective method for synthesizing substituted piperidin-4-ones. This reaction is a type of multicomponent reaction that assembles the piperidine ring in a single synthetic operation. For the synthesis of this compound, benzaldehyde and phenylacetone are reacted with ammonium acetate. Similarly, the synthesis of 2,6-diaryl-3-methyl-4-piperidones is achieved through the condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium acetate.

This method is also central to the synthesis of other related heterocyclic compounds like 2,4,6-triarylpyridines, which can be prepared from substituted acetophenones, aromatic aldehydes, and ammonium acetate. The versatility of this approach is further demonstrated in the synthesis of highly functionalized piperidines from β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate.

Table 3: Cyclocondensation Reactions Utilizing Ammonium Acetate

| Reactants | Product | Reference |

| Benzaldehyde, phenylacetone, ammonium acetate | This compound | |

| Ethyl-methyl ketone, substituted aromatic aldehydes, ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | |

| Substituted acetophenones, aromatic aldehydes, ammonium acetate | 2,4,6-Triarylpyridines | |

| β-Nitrostyrenes, Meldrum's acid, aromatic aldehydes, ammonium acetate | Highly functionalized piperidines |

Stereoselective and Asymmetric Synthesis of Piperidinones

The controlled spatial arrangement of substituents on the piperidine ring is crucial for its biological activity. Consequently, significant research has been directed towards the development of stereoselective and asymmetric synthetic routes to access specific stereoisomers of substituted piperidinones.

Diastereoselective Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. For 2,3,6-trisubstituted piperidin-4-ones, controlling the relative stereochemistry of the three phenyl groups is a significant challenge. One of the most common and effective methods for constructing the piperidin-4-one ring is the Mannich reaction. This reaction typically involves the condensation of a ketone, an aldehyde, and an amine. In the context of this compound, this would involve a substituted ketone, benzaldehyde, and a source of ammonia (B1221849).

Research into the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has shown that the stereochemical outcome can be influenced by several factors, including the choice of reactants, reaction conditions, and the subsequent cyclization and reduction steps. For instance, a nitro-Mannich reaction followed by a ring-closure condensation has been utilized to construct the piperidine ring, where the relative stereochemistry between the C2 and C3 positions can be controlled through either kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov

The stereocontrol at the C6 position can be achieved through various imine reduction methods. The use of sodium triacetoxyborohydride (B8407120) for the reduction of the iminium ion intermediate typically leads to the cis relationship between the C2 and C6 substituents. Conversely, employing triethylsilane in the presence of trifluoroacetic acid for the reduction of an acyliminium ion or using a Lewis acid-catalyzed reduction with lithium aluminum hydride can establish a trans relationship. nih.gov

While these methods have been applied to 3-aminopiperidines, the principles of stereocontrol can be extrapolated to the synthesis of this compound. The Mannich reaction of an appropriate β-amino ketone precursor would be a key step, where the stereochemistry of the substituents is established during the initial C-C bond formation and subsequent cyclization. The thermodynamic stability of the chair conformation of the piperidine ring, with bulky substituents preferentially occupying equatorial positions, often plays a significant role in determining the final diastereomeric outcome.

A one-pot azaelectrocyclization protocol has also been developed for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidine diastereomers, showcasing another potential pathway to control the stereochemistry of polysubstituted piperidines. researchgate.netnih.gov

| Method | Key Transformation | Stereochemical Control | Potential Application to this compound |

| Mannich Reaction | Condensation of a ketone, aldehyde, and amine | Substrate and reaction condition dependent; thermodynamic control often favors equatorial substituents. | A primary route for the construction of the piperidinone ring with control over relative stereochemistry. |

| Nitro-Mannich/Cyclization | Formation of a nitro-substituted intermediate followed by ring closure | Kinetic vs. thermodynamic protonation for C2-C3 stereocontrol; various reduction methods for C6 stereocontrol. nih.gov | Adaptable for creating the desired diastereomer by careful selection of reagents and conditions. |

| Azaelectrocyclization | One-pot electrocyclic ring closure | Controlled formation of multiple stereocenters. researchgate.netnih.gov | An advanced method for accessing specific diastereomers of the target molecule. |

Enantioselective Catalysis

Enantioselective catalysis focuses on the synthesis of a single enantiomer of a chiral molecule. This is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological activities. The development of chiral catalysts for the synthesis of polysubstituted piperidinones is an active area of research.

One promising approach is the use of chiral copper catalysts in asymmetric cyclizative aminoboration reactions. This method has been successfully applied to the synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net The reaction proceeds through a coordinatively controlled regioselective borocupration, allowing for the formation of two consecutive chiral centers with high stereocontrol. While this has not been explicitly demonstrated for a 2,3,6-trisubstituted piperidin-4-one, the underlying principles of the catalytic cycle could potentially be adapted.

Another strategy involves the enzymatic resolution of racemic piperidinones. For instance, a concise, asymmetric synthesis of a smoothened receptor inhibitor was achieved through an enzymatic transamination with concurrent dynamic kinetic resolution of a 4-piperidone (B1582916), establishing two stereogenic centers in a single step with high diastereomeric and enantiomeric excess. figshare.com This highlights the potential of biocatalysis in accessing enantiopure polysubstituted piperidines.

Chiral oxazolopiperidone lactams, derived from chiral amino alcohols, have also been used as versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products. These lactams allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. nih.gov

| Catalytic System | Reaction Type | Key Features | Potential for this compound Synthesis |

| Chiral Copper Catalysts | Asymmetric Cyclizative Aminoboration | High enantioselectivity for 2,3-cis-disubstituted piperidines. researchgate.net | Adaptation of the methodology could provide enantioselective access to the target compound. |

| Transaminase Enzymes | Dynamic Kinetic Resolution | Simultaneous establishment of multiple stereocenters with high diastereo- and enantioselectivity. figshare.com | Enzymatic resolution of a racemic precursor could be a viable route to enantiopure this compound. |

| Chiral Auxiliaries (e.g., oxazolopiperidone lactams) | Stereocontrolled Functionalization | Stepwise and controlled introduction of substituents on a chiral scaffold. nih.gov | A multi-step but highly controlled approach to the desired enantiomer. |

Emerging Synthetic Techniques

In addition to established stereoselective methods, several emerging techniques offer promising new avenues for the synthesis of complex piperidinone structures, often with improved efficiency and sustainability.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The catalytic hydrogenation of readily available pyridine derivatives is a direct and atom-economical method for the synthesis of piperidines. The challenge lies in controlling the stereoselectivity of the reduction, especially for polysubstituted pyridines. The choice of catalyst, solvent, and reaction conditions can significantly influence the diastereoselectivity of the hydrogenation.

For the synthesis of this compound, a potential precursor would be the corresponding 2,3,6-triphenyl-4-pyridone. The hydrogenation of such a substrate would require a catalyst that can effectively reduce the pyridine ring without affecting the phenyl and carbonyl functionalities. Catalysts such as platinum oxide (PtO2) have been used for the hydrogenation of substituted pyridines, often under acidic conditions. nih.gov Rhodium-based catalysts are also effective for the hydrogenation of pyridine rings. researchgate.net The stereochemical outcome of the hydrogenation is often directed by the existing stereocenters or by the catalyst's interaction with the substrate, typically leading to the thermodynamically more stable product.

Recent advances have focused on the development of more selective and efficient catalysts, including bimetallic nanoparticles, which have shown high activity and selectivity in the hydrogenation of pyridines under mild conditions. nih.gov

| Catalyst | Hydrogen Source | Key Advantages | Applicability |

| Platinum Oxide (PtO2) | H2 gas | Effective for a range of substituted pyridines. nih.gov | Potential for the reduction of a triphenylpyridone precursor. |

| Rhodium on Carbon (Rh/C) | H2 gas | High activity for pyridine hydrogenation. researchgate.net | A standard choice for aromatic ring reduction. |

| Bimetallic Nanoparticles | H2 gas | High activity and selectivity under mild conditions. nih.gov | An emerging, more efficient catalytic system. |

Enzymatic Functionalization and Radical Cross-Coupling for Piperidine Analogues

A cutting-edge approach that combines the selectivity of enzymes with the versatility of modern cross-coupling reactions has emerged for the synthesis of complex piperidines. nih.govacs.orgrsc.orgresearchgate.net This strategy typically involves an initial enzymatic C-H oxidation of a simpler piperidine precursor to introduce a hydroxyl group at a specific position with high regio- and stereoselectivity. This is followed by a radical cross-coupling reaction to introduce a desired substituent.

While a direct application to this compound has not been reported, this methodology offers a powerful tool for the synthesis of highly functionalized piperidine analogues. For instance, a biocatalytic C-H oxidation could be used to introduce a hydroxyl group onto a pre-existing piperidine scaffold, which could then be further functionalized via radical cross-coupling to introduce one of the phenyl groups. This modular approach allows for the rapid diversification of piperidine structures and could be envisioned as a future strategy for accessing complex targets like this compound. nih.govacs.orgrsc.orgresearchgate.net

This combination of biocatalysis and radical chemistry represents a significant advance in the synthesis of three-dimensional molecules, streamlining synthetic routes and providing access to previously inaccessible chemical space. nih.govacs.orgrsc.orgresearchgate.net

Green Chemistry Approaches in Piperidinone Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of piperidinones, this includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One example of a green approach is the development of solvent-free synthesis methods. For instance, the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes has been achieved using a grinding method with a catalytic amount of sodium hydroxide, eliminating the need for volatile organic solvents. rsc.org This approach not only reduces waste but can also lead to higher yields and simpler purification procedures.

The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, is another green alternative to traditional organic solvents. The synthesis of 2,6-diaryl piperidine-4-ones has been successfully carried out in a deep eutectic solvent made from glucose and choline (B1196258) chloride, offering an environmentally safe and sustainable reaction medium. acs.org

Furthermore, the development of efficient, one-pot procedures that minimize the number of synthetic steps and purification stages aligns with the principles of green chemistry. The direct alkylation of 4-piperidone or its protected derivatives presents a more atom-economical and less wasteful alternative to classical methods like the Dieckman condensation for the synthesis of N-substituted piperidones.

Chemical Reactivity and Functionalization of 2,3,6 Triphenylpiperidin 4 One

Reactions at the Carbonyl Group (C-4)

The ketone functionality at the C-4 position is a key site for a variety of chemical transformations, including reductions, derivatizations, and nucleophilic additions.

The carbonyl group of substituted piperidin-4-ones can be reduced to a hydroxyl group, yielding the corresponding piperidin-4-ol derivatives. Common reducing agents for this transformation include complex metal hydrides like sodium borohydride (NaBH₄). mdma.chresearchgate.net The reduction of ketones is a form of nucleophilic addition, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. oc-praktikum.de This reaction is often stereoselective, with the stereochemistry of the resulting alcohol influenced by the steric environment around the carbonyl group. For piperidin-4-ones, the approach of the hydride reagent is typically directed by the bulky substituents on the ring, leading to the preferential formation of one diastereomer. The resulting alcohol's stereochemistry (axial vs. equatorial) is determined by the pathway of this attack.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,3,6-Triphenylpiperidin-4-one | Sodium Borohydride (NaBH₄) | 2,3,6-Triphenylpiperidin-4-ol | Carbonyl Reduction |

The carbonyl group readily reacts with hydrazine and its derivatives to form hydrazones. This condensation reaction involves the nucleophilic attack of the terminal nitrogen of hydrazine onto the carbonyl carbon, followed by the elimination of a water molecule. The formation of a hydrazone derivative from a 2,6-diphenyl-4-piperidone typically involves refluxing the piperidone with hydrazine hydrate in an alcoholic solvent. This derivatization is a common method for characterizing ketones and can also serve as an intermediate step for further synthetic transformations.

The electrophilic carbon of the C-4 carbonyl group is susceptible to attack by a variety of nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. researchgate.netresearchgate.net The reaction of a substituted 2,6-diarylpiperidin-4-one with a Grignard reagent, such as methylmagnesium iodide or phenylmagnesium bromide, results in the formation of a tertiary alcohol (a 4-substituted-piperidin-4-ol). researchgate.net The reaction proceeds by the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. researchgate.net

| Starting Material | Reagent | Product Class | Key Intermediate |

|---|---|---|---|

| cis-3-Alkyl-2,6-diarylpiperidin-4-one | Grignard Reagent (e.g., CH₃MgI) | 4-Alkyl-2,6-diaryl-piperidin-4-ol | Magnesium Alkoxide |

Reactions at the Piperidine (B6355638) Ring Positions (C-2, C-3, C-6)

Functionalization of the piperidine ring itself, apart from the carbonyl group, provides a pathway to a diverse range of derivatives. Reactions can occur at the nitrogen atom or, less commonly, involve modifications of the existing substituents.

The secondary amine nitrogen (N-1) is a key site for functionalization in the piperidine ring. It can act as a nucleophile, enabling reactions such as N-alkylation and N-acylation. eurekaselect.com

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It is typically achieved by treating the piperidine with an alkyl halide. researchgate.net Palladium-catalyzed N-alkylation reactions have also emerged as efficient methods. chemrxiv.org

N-Acylation: The introduction of an acyl group (R-C=O) at the nitrogen position can be accomplished using acyl chlorides or anhydrides. This reaction forms an amide linkage and is useful for synthesizing various derivatives with potential biological activities. nih.gov

N-Arylation: The synthesis of N-aryl-cis-2,6-diphenylpiperidines has been achieved through methods like the Leuckart-Wallach reaction, which involves the reductive amination of a 1,5-dione with an aryl ammonium (B1175870) formate. researchgate.net

Functionalization of the existing phenyl rings at C-2, C-3, and C-6 via electrophilic aromatic substitution is also theoretically possible, though it can be complicated by the directing effects of the piperidine ring and potential side reactions.

While the piperidine ring is generally stable, it can undergo rearrangement reactions under specific conditions, often involving the initial transformation of the C-4 carbonyl group. One of the most relevant potential rearrangements is the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org

The Beckmann rearrangement transforms an oxime into an amide or a lactam (a cyclic amide). wikipedia.orgmasterorganicchemistry.com For this compound, this would first require conversion to its corresponding oxime by reaction with hydroxylamine. The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.org The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a stereospecific migration of the group anti-periplanar to the leaving group, which attacks the nitrogen atom, displacing water. wikipedia.orgorganic-chemistry.org In this case, migration of either the C-3 or C-5 carbon would lead to a ring-expanded seven-membered lactam, a derivative of caprolactam. derpharmachemica.com The regioselectivity of the migration (i.e., whether the C-3 or C-5 bond migrates) depends on the stereochemistry of the oxime precursor.

Reactivity of the Phenyl Substituents

The structure of this compound features three distinct phenyl substituents attached to the central piperidine ring at positions 2, 3, and 6. The chemical environment of each phenyl group is rendered unique by the neighboring functional groups within the heterocyclic core, which influences their reactivity. The piperidine ring itself acts as a complex substituent on each phenyl group. Generally, alkyl groups attached to a benzene ring are weakly activating and direct incoming electrophiles to the ortho and para positions. wikipedia.org However, the electronic effects of the nitrogen atom and the carbonyl group in the piperidine ring modify this behavior, making the three phenyl rings electronically and sterically distinct.

Phenyl Groups at C2 and C6: These two phenyl rings are in chemically similar environments, being adjacent to the secondary amine nitrogen (N1). The nitrogen's lone pair can exert an electron-donating resonance effect, potentially activating these rings towards electrophilic attack. Conversely, the nitrogen also has an electron-withdrawing inductive effect. Under the acidic conditions often required for electrophilic aromatic substitution (EAS), the nitrogen atom would be protonated, forming an ammonium ion. This positively charged group would strongly deactivate the C2 and C6 phenyl rings through a powerful inductive effect, directing incoming electrophiles to the meta position.

Phenyl Group at C3: This phenyl ring is positioned adjacent to both a phenyl-substituted carbon (C2) and the carbonyl group at C4. The carbonyl group is electron-withdrawing via both induction and resonance, which tends to deactivate the aromatic ring towards electrophilic attack. libretexts.org This deactivating influence would likely make the C3-phenyl group less reactive than a simple alkyl-substituted benzene ring.

Therefore, the reactivity of the phenyl substituents is not uniform. In neutral or basic conditions, the C2 and C6 phenyl rings are expected to be the most reactive, while under acidic conditions, the C3 phenyl ring may become preferentially targeted by electrophiles, albeit at a slow rate due to the deactivating effects present.

Electrophilic Aromatic Substitution (conceptual)

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The general mechanism involves the attack of the electron-rich π-system of a phenyl ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org Aromaticity is subsequently restored by the loss of a proton from the carbon atom that was attacked by the electrophile. wikipedia.org

For this compound, the outcome of EAS reactions is conceptually dependent on the reaction conditions and the specific phenyl ring being considered.

Directing Effects and Reactivity: The piperidinyl group, viewed as a substituent, is essentially a secondary alkyl group attached to each phenyl ring. Such groups are typically weak activators and ortho, para-directors. wikipedia.org This suggests that electrophilic attack will preferentially occur at the positions ortho and para to the point of attachment to the piperidine core.

However, several factors complicate this simple prediction:

Electronic Influence: As discussed, the nitrogen and carbonyl groups modulate the electron density of the rings. Under acidic conditions (e.g., nitration with H₂SO₄/HNO₃), the protonated amine would strongly deactivate the C2 and C6 rings and direct incoming substituents to the meta positions. The C3 ring, influenced by the carbonyl group, would also be deactivated and would favor meta substitution.

Steric Hindrance: The bulky nature of the this compound molecule creates significant steric hindrance. youtube.comnih.gov The other phenyl groups and the piperidine ring itself will physically obstruct the ortho positions of each phenyl ring. Consequently, substitution at the para position is expected to be strongly favored in all cases to minimize steric clash. youtube.com

The conceptual outcomes for common EAS reactions on the phenyl rings of this compound are summarized in the table below, assuming non-acidic conditions where the nitrogen is not protonated.

| EAS Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product on Phenyl Rings | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Substitution at the para-position of the C3 phenyl ring. | Under strongly acidic conditions, C2 and C6 rings are heavily deactivated due to N-protonation. The C3 ring is less deactivated and would be the most likely to react, albeit slowly. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution at the para-position of the C2, C6, and C3 phenyl rings. | Reactivity order would likely be C2/C6 > C3 due to the activating nature of the adjacent amine (in its neutral state) versus the deactivating carbonyl group. Steric hindrance favors para-substitution. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Substitution at the para-position of the C2 and C6 phenyl rings. | This reaction is sensitive to deactivating groups. The C3 ring may be too deactivated to react. The nitrogen atom can complex with the Lewis acid catalyst, potentially inhibiting the reaction on the C2 and C6 rings as well. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Substitution at the para-position of the C2 and C6 phenyl rings. | Similar to alkylation, this reaction is inhibited by deactivating groups and potential catalyst complexation with the nitrogen atom. The C3 ring is unlikely to react. |

Stereochemical Aspects and Conformational Analysis

Chirality and Stereoisomerism of 2,3,6-Triphenylpiperidin-4-one

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. The presence of chiral centers in this compound gives rise to the possibility of multiple stereoisomers, each with unique spatial arrangements.

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. In the this compound molecule, three such centers can be identified on the piperidine (B6355638) ring:

C2: Bonded to a hydrogen atom, a phenyl group, the nitrogen atom (N1), and the C3 carbon.

C3: Bonded to a hydrogen atom, a phenyl group, the C2 carbon, and the C4 carbonyl carbon.

C6: Bonded to a hydrogen atom, a phenyl group, the nitrogen atom (N1), and the C5 carbon.

Each of these carbon atoms is attached to four distinct groups, rendering them chiral and imparting chirality to the molecule as a whole. Chiral piperidines are significant structural motifs in a wide range of bioactive molecules and approved pharmaceutical drugs.

The presence of three distinct chiral centers (n=3) means that this compound can theoretically exist as a maximum of 2^n, or 8, different stereoisomers. quora.commsu.edu These stereoisomers can be classified into pairs of enantiomers and sets of diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule to be the enantiomer of another, the configuration (designated as R or S) at all chiral centers must be inverted. libretexts.org For example, the enantiomer of the (2R, 3R, 6R) isomer is the (2S, 3S, 6S) isomer.

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when at least one, but not all, of the chiral centers have different configurations. libretexts.orglibretexts.org For instance, the (2R, 3S, 6R) isomer is a diastereomer of both the (2R, 3R, 6R) and (2S, 3S, 6S) isomers.

The eight possible stereoisomers of this compound can be grouped into four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.

| Stereoisomer Configuration (C2, C3, C6) | Enantiomeric Pair | Example Diastereomeric Relationships |

|---|---|---|

| R, R, R | S, S, S | Diastereomer of R,S,R; S,R,S; R,R,S; etc. |

| S, S, S | R, R, R | Diastereomer of R,S,R; S,R,S; R,R,S; etc. |

| R, S, R | S, R, S | Diastereomer of R,R,R; S,S,S; S,S,R; etc. |

| S, R, S | R, S, R | Diastereomer of R,R,R; S,S,S; S,S,R; etc. |

| R, R, S | S, S, R | Diastereomer of R,R,R; R,S,R; S,R,R; etc. |

| S, S, R | R, R, S | Diastereomer of R,R,R; R,S,R; S,R,R; etc. |

| S, R, R | R, S, S | Diastereomer of R,R,R; S,S,S; R,S,R; etc. |

| R, S, S | S, R, R | Diastereomer of R,R,R; S,S,S; R,S,R; etc. |

Conformational Preferences of the Piperidinone Ring

The six-membered piperidinone ring is not planar. It adopts puckered conformations to relieve angle and torsional strain. The nature and position of the substituents heavily influence the ring's preferred conformation.

X-ray crystallographic studies have confirmed that the piperidine ring of this compound adopts a chair conformation in the solid state. nih.govnih.gov This is the most stable conformation for six-membered rings like cyclohexane (B81311) and piperidine, as it minimizes both angle strain and torsional strain by keeping all substituents in staggered arrangements. youtube.com

In this specific molecule, the chair is somewhat distorted. The nitrogen (N1) and the carbonyl carbon (C4) atoms act as flaps, deviating on opposite sides of the plane formed by the other four carbon atoms of the ring. nih.gov One study quantified these deviations, finding that the nitrogen atom is -0.706 (3) Å and the C3 carbon is 0.494 (3) Å from the mean plane defined by atoms C1, C2, C4, and C5. nih.gov

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Ring Conformation | Chair | The most stable, puckered conformation of the six-membered ring. | nih.govnih.gov |

| N1 Deviation from Plane | -0.706 (3) Å | The distance of the nitrogen atom from the mean plane of C1, C2, C4, and C5. | nih.gov |

| C3 Deviation from Plane | 0.494 (3) Å | The distance of the C3 atom from the mean plane of C1, C2, C4, and C5. | nih.gov |

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). youtube.com For bulky substituents like phenyl groups, the equatorial position is strongly favored to avoid steric hindrance. libretexts.org Placing a large group in an axial position leads to destabilizing 1,3-diaxial interactions, a form of steric strain with other axial substituents on the same side of the ring. youtube.com

Consistent with this principle, crystallographic data for this compound show that all three phenyl rings occupy equatorial positions on the piperidine ring. nih.govnih.gov This arrangement minimizes steric repulsion and results in the most stable conformation. The phenyl rings are oriented at specific angles relative to the ring's puckering plane. nih.gov

| Substituent | Position | Rationale | Dihedral Angle with Puckering Plane | Reference |

|---|---|---|---|---|

| 2-Phenyl | Equatorial | Avoidance of 1,3-diaxial steric strain | 73.5 (1)° | nih.govnih.gov |

| 3-Phenyl | Equatorial | Avoidance of steric strain | 73.1 (1)° | nih.govnih.gov |

| 6-Phenyl | Equatorial | Avoidance of 1,3-diaxial steric strain | 67.2 (1)° | nih.govnih.gov |

In solution at room temperature, saturated six-membered rings like cyclohexane undergo a rapid conformational change known as a ring flip or chair-chair interconversion. wikipedia.org During this process, one chair conformer converts to the other, causing all axial substituents to become equatorial and all equatorial substituents to become axial. wikipedia.org This process has an energy barrier that must be overcome, which involves passing through higher-energy intermediate conformations like the half-chair and twist-boat. wikipedia.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Piperidine |

Structural Elucidation and Characterization of Stereoisomers

The unambiguous determination of the stereochemical configuration of this compound relies on powerful analytical methods. X-ray crystallography provides definitive evidence for the solid-state conformation and absolute configuration, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the stereochemical relationships and conformational dynamics in solution.

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis has been instrumental in elucidating the precise three-dimensional structure of this compound. These studies have unequivocally established the solid-state conformation and the relative stereochemistry of the chiral centers.

The crystal structure reveals that the piperidine ring adopts a stable chair conformation. nih.gov In this arrangement, the three bulky phenyl substituents at positions 2, 3, and 6 all occupy equatorial positions to minimize steric hindrance. nih.govnih.gov This all-equatorial arrangement represents the most thermodynamically stable conformation for the molecule in the crystalline state.

The nitrogen and carbonyl carbon atoms are situated as flaps, deviating on opposite sides of the mean plane of the chair. nih.govnih.gov The phenyl rings themselves are planar and their orientation with respect to the piperidine ring is also defined by the crystallographic data. The crystal packing is stabilized by intermolecular interactions, including C-H···π contacts and π-π stacking interactions between the phenyl rings of adjacent molecules. nih.govnih.gov

Key crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.144 (4) |

| b (Å) | 5.998 (2) |

| c (Å) | 25.127 (7) |

| β (°) | 94.55 (2) |

| Volume (ų) | 1824.3 (9) |

| Z | 4 |

NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR, in conjunction with two-dimensional techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the relative configuration of the substituents on the piperidine ring.

The stereochemical arrangement of the protons on the piperidine ring can be deduced from the coupling constants (J-values) observed in the ¹H NMR spectrum. The magnitude of the vicinal coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants are typically observed for diaxial protons, while smaller values are characteristic of axial-equatorial or diequatorial interactions. This information is crucial in confirming the chair conformation and the relative orientation of the substituents.

2D NMR techniques provide further confirmation of stereochemical assignments:

COSY spectra reveal scalar coupling networks between protons, allowing for the identification of adjacent protons and the tracing of the spin systems within the molecule.

NOESY spectra identify protons that are close to each other in space, irrespective of their bonding connectivity. For example, a NOE correlation between two protons would indicate their cis relationship on the ring. In the context of this compound, NOESY could be used to confirm the relative stereochemistry of the phenyl groups at positions 2 and 3, and at position 6 relative to its neighbors.

A representative table of expected ¹H NMR chemical shifts and coupling constants for a generic cis-2,3,6-trisubstituted piperidin-4-one in a chair conformation is provided below to illustrate the principles of stereochemical assignment.

| Proton | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) | Rationale |

| H-2 | ~4.5 | J(H-2, H-3) ≈ 10-12 (trans-diaxial) | Deshielded by adjacent nitrogen and phenyl group. Large coupling confirms trans-diaxial relationship with H-3. |

| H-3 | ~3.5 | J(H-3, H-2) ≈ 10-12 (trans-diaxial) | Coupled to H-2 and protons at C-5. |

| H-5ax | ~2.5 | J(H-5ax, H-5eq) ≈ 12-14 (geminal), J(H-5ax, H-6) ≈ 10-12 (trans-diaxial) | Shielded relative to equatorial proton. Large coupling to H-6 confirms trans-diaxial relationship. |

| H-5eq | ~3.0 | J(H-5eq, H-5ax) ≈ 12-14 (geminal), J(H-5eq, H-6) ≈ 2-4 (cis) | Deshielded relative to axial proton. Small coupling to H-6 confirms cis relationship. |

| H-6 | ~4.5 | J(H-6, H-5ax) ≈ 10-12 (trans-diaxial), J(H-6, H-5eq) ≈ 2-4 (cis) | Deshielded by adjacent nitrogen and phenyl group. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Detailed quantum chemical calculations such as Density Functional Theory (DFT) or ab initio studies specifically for 2,3,6-Triphenylpiperidin-4-one are not extensively reported in the available scientific literature. Such studies would typically provide deep insights into the molecule's electronic properties and reactivity.

Experimental X-ray diffraction data reveals that the piperidine (B6355638) ring of this compound adopts a chair conformation. nih.govnih.gov In this arrangement, the three phenyl substituents are located in equatorial positions, which is generally the more stable conformation for bulky groups, minimizing steric hindrance. nih.govnih.gov

A detailed geometry optimization using DFT or ab initio methods would theoretically confirm the most stable conformer and provide precise bond lengths, bond angles, and dihedral angles in the gaseous phase, allowing for a comparison with the experimental solid-state data. This analysis would also elucidate the electronic structure, including the distribution of electron density and the molecular electrostatic potential, highlighting regions of electrophilic and nucleophilic character.

The application of Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about its behavior in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). A specific FMO analysis for this compound would require dedicated quantum chemical calculations.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability. A computational study on this compound would be necessary to determine these values and predict its chemical behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. Specific MD simulation studies for this compound have not been identified in the surveyed literature.

The solid-state structure of this compound shows a stable chair conformation of the piperidine ring. nih.govnih.gov MD simulations could provide insights into the flexibility of this ring and the dynamics of the phenyl group rotations in different environments, such as in solution. Such simulations would help to understand the conformational landscape of the molecule and the energy barriers between different conformers. The experimentally determined puckering parameters confirm the chair conformation of the piperidine ring. nih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.144 (4) |

| b (Å) | 5.998 (2) |

| c (Å) | 25.127 (7) |

| β (°) | 94.55 (2) |

| Volume (ų) | 1824.3 (9) |

Data sourced from crystallographic studies. nih.gov

The crystal structure of this compound is stabilized by a network of intermolecular interactions. nih.govnih.gov Notably, there is an absence of classical hydrogen bonding. Instead, the packing is governed by weaker C-H...π contacts and π–π stacking interactions. nih.govnih.gov

Table 2: Intermolecular Interaction Distances in this compound

| Interaction Type | Distance (Å) |

|---|---|

| Intermolecular C-H...π | 4.111 (4) |

| Intermolecular C-H...π | 4.120 (3) |

| Intramolecular π–π stacking | 4.504 (2) |

| Intermolecular π–π stacking | 4.424 (2) |

Data reflects centroid-to-centroid or relevant atomic distances from crystallographic analysis. nih.govnih.gov

Cheminformatics and Computational Predictions

Theoretical and computational chemistry studies have been instrumental in elucidating the structural and electronic properties of this compound and its analogs, providing insights into their potential interactions with biological macromolecules. These in silico approaches, including ligand-protein interaction studies and pharmacophore identification, help in understanding the key molecular features that could be responsible for molecular recognition at a receptor level.

Ligand-Protein Interaction Studies (focused on binding modes, not biological outcome)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on closely related derivatives provides valuable insights into the potential binding modes of this class of compounds. Computational docking simulations have been employed to predict the interactions of substituted 2,6-diarylpiperidin-4-ones with various protein targets.

One such study focused on 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives and their interactions with several proteins implicated in cancer, including myeloma, leukemia, and lymphoma-related proteins (PDB IDs: 6FS1, 6FSO, 6TJU, 5N21, and 1OLL) nih.gov. The molecular docking analyses revealed that these compounds could effectively bind to the active sites of these proteins nih.gov. The interactions were primarily governed by hydrogen bonds and hydrophobic interactions, with the piperidine ring and its substituents playing a crucial role in anchoring the ligand within the binding pocket.

In another investigation, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP) was docked against influenza A virus receptors, namely RNA polymerase PB1-PB2 and neuraminidase researchgate.net. The results indicated that CEDP binds effectively to both receptors, showing interactions comparable to standard antiviral drugs researchgate.net. The binding was characterized by a network of hydrogen bonds and hydrophobic interactions involving the phenyl rings and the piperidone core.

Furthermore, a computational analysis of 2,6-diphenylpiperidin-4-ol derivatives with the SARS-CoV-2 main protease (MPro, PDB ID: 5R84) also highlighted the potential of the piperidine scaffold to fit within the enzyme's active site nveo.org. The study emphasized the role of the diphenylpiperidine core in establishing key interactions with the receptor nveo.org. Similarly, docking studies of 2,6-diphenylpiperidin-4-ol derivatives against Renin (PDB ID: 4PYV) showed that these compounds bind within the active site, with interactions involving key residues such as THR-77, ASP-32, and PHE-117 ijpbs.com.

These studies on analogous compounds suggest that this compound would likely adopt a similar binding pattern, where the phenyl groups at positions 2, 3, and 6 contribute to hydrophobic interactions, and the carbonyl group at position 4, along with the nitrogen atom of the piperidine ring, could act as hydrogen bond acceptors or donors, respectively.

Table 1: Predicted Interactions of 2,6-Diarylpiperidin-4-one Derivatives with Protein Targets

| Derivative | Protein Target (PDB ID) | Key Interacting Residues (Predicted) | Type of Interaction |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, Leukemia, and Lymphoma-related proteins (6FS1, 6FSO, 6TJU, 5N21, 1OLL) | Not specified in detail | Hydrogen bonds, Hydrophobic interactions |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza A virus RNA polymerase PB1-PB2 and Neuraminidase | Not specified in detail | Hydrogen bonds, Hydrophobic interactions |

| 2,6-diphenylpiperidin-4-ol derivatives | SARS-CoV-2 Main Protease (5R84) | Not specified in detail | Not specified in detail |

| 3,3-dimethyl-2,6-diphenylpiperidin-4-ol | Renin (4PYV) | THR-77, ASP-32, PHE-117 | Hydrogen bonds |

Pharmacophore Identification (structural features, not pharmacological effect)

Pharmacophore modeling is a crucial step in understanding the key structural features of a molecule that are essential for its interaction with a specific biological target. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for molecular recognition.

For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and the computational studies of its analogs. The piperidin-4-one nucleus is considered a potential pharmacophore that can be suitably modified to achieve better receptor interactions nih.gov.

The essential structural features of the this compound pharmacophore likely include:

Aromatic/Hydrophobic Features: The three phenyl rings at positions 2, 3, and 6 are significant hydrophobic features. These aromatic rings can engage in π-π stacking, π-cation, and hydrophobic interactions with the amino acid residues in a protein's binding pocket. The spatial arrangement of these three bulky phenyl groups defines a specific three-dimensional hydrophobic space.

Hydrogen Bond Acceptor: The carbonyl group (C=O) at the 4-position of the piperidine ring serves as a strong hydrogen bond acceptor. This feature is critical for anchoring the molecule within a binding site through hydrogen bonding with suitable donor groups from the protein, such as the backbone N-H or side chains of amino acids like serine, threonine, or lysine.

Hydrogen Bond Donor: The nitrogen atom within the piperidine ring can act as a hydrogen bond donor, particularly when protonated. This allows for another key interaction point with hydrogen bond acceptor groups on the protein, such as the oxygen atoms of carbonyl groups in the peptide backbone or in the side chains of aspartate or glutamate.

Three-Dimensional Arrangement: The chair conformation of the piperidine ring places the three phenyl groups in specific spatial orientations, which is a critical component of the pharmacophore model. The relative distances and angles between the hydrophobic features and the hydrogen bonding elements are crucial for a precise fit into a complementary binding site.

Computational studies on various piperidine derivatives have consistently highlighted the importance of these features in their interaction with diverse biological targets nih.govresearchgate.netpharmacophorejournal.com. While a specific pharmacophore model for this compound has not been explicitly reported, the collective evidence from its structural analogs points to a model comprising multiple hydrophobic centers and key hydrogen bonding functionalities arranged in a distinct 3D geometry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current reported synthesis of 2,3,6-triphenylpiperidin-4-one involves a multicomponent reaction between benzaldehyde (B42025), phenylacetone (B166967), and ammonium (B1175870) acetate (B1210297) in ethanol (B145695), affording the product in a 61% yield after several days. nih.gov While effective, this method presents opportunities for significant improvement in terms of efficiency and sustainability.

Future research should focus on:

Catalyst Screening: Investigating various homogeneous and heterogeneous catalysts (e.g., Lewis acids, organocatalysts, or metal catalysts) could drastically reduce reaction times and potentially increase yields.

Green Solvents: Replacing conventional organic solvents like ethanol with more environmentally benign alternatives is a key goal. Exploring solvents such as polyethylene (B3416737) glycol (PEG-400) or even solvent-free microwave-assisted conditions, which have proven effective for analogous triaryl pyridine (B92270) syntheses, could offer a more sustainable approach. derpharmachemica.com

| Parameter | Current Method | Potential Future Method |

| Solvent | Ethanol | Polyethylene glycol (PEG), Water, or Solvent-free |

| Catalyst | None (thermal) | Lewis acids, Organocatalysts, Microwave irradiation |

| Reaction Time | 2-3 days | Minutes to hours |

| Yield | 61% | Potentially > 80-90% |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is largely centered around its ketone functional group and the secondary amine. While transformations like the formation of oximes and thiosemicarbazones are known for similar piperidones, a systematic exploration for this specific molecule is lacking. researchgate.netresearchgate.netresearchgate.net

Unexplored avenues include:

Ketone Derivatization: Beyond simple condensation reactions, the carbonyl group is a handle for Wittig-type olefination, reduction to the corresponding alcohol (creating a new stereocenter), or Grignard/organolithium additions to introduce further substituents.

N-Functionalization: The secondary amine (N-H) is a prime site for alkylation, acylation, or arylation, which would allow for the synthesis of a vast library of N-substituted derivatives.

Ring Transformations: Investigating ring-opening, ring-expansion, or rearrangement reactions under various conditions (photochemical, thermal, acidic, or basic) could lead to novel heterocyclic systems.

Phenyl Ring Modification: The three phenyl rings can be subjected to electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) to modulate the electronic properties of the molecule, although the reactivity will be influenced by the existing piperidone core.

Advanced Spectroscopic Characterization of Stereoisomers

The solid-state structure of this compound has been elucidated by X-ray crystallography, revealing a chair conformation for the piperidine (B6355638) ring with all three phenyl groups occupying equatorial positions. nih.govnih.gov However, a comprehensive characterization of its stereoisomers in solution is an important area for future work.

Key research directions should involve:

High-Resolution NMR: While basic ¹H and ¹³C NMR are standard, advanced two-dimensional (2D) NMR techniques are necessary for unambiguous assignment and conformational analysis in solution. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): To confirm proton-proton coupling networks and establish the connectivity of the piperidine ring protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon atom. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is particularly vital for confirming the relative stereochemistry and preferred conformation in solution, such as the equatorial orientation of the phenyl groups. researchgate.net

These advanced techniques would provide definitive proof of the solution-state structure and could be used to characterize any other stereoisomers that may be formed during synthesis or subsequent reactions.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and explain the chemical behavior of molecules. While no specific computational studies on this compound have been published, applying these methods is a logical next step for research.

Future computational work could include:

Density Functional Theory (DFT) Calculations: Using functionals like B3LYP, researchers can perform geometry optimization to predict the most stable conformation and compare it with experimental X-ray data. researchgate.net DFT can also calculate the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's kinetic stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net This would predict, for example, that the carbonyl oxygen is a site for electrophilic attack and the N-H proton is the most acidic site.

Natural Bond Orbital (NBO) Analysis: NBO calculations can reveal hyperconjugation and delocalization of electrons within the molecule, helping to explain the stability of certain conformations and the influence of the phenyl groups on the piperidone ring. researchgate.net

Hirshfeld Surface Analysis: This technique can be used to visualize and quantify intermolecular interactions (like C-H···π and π-π stacking) that stabilize the crystal structure, complementing the experimental crystallographic data. nih.govresearchgate.net

| Computational Method | Predicted Information |

| DFT Geometry Optimization | Most stable 3D structure, bond lengths, bond angles |

| HOMO-LUMO Analysis | Kinetic stability, electronic transition properties |

| Molecular Electrostatic Potential (MEP) | Sites for nucleophilic and electrophilic attack |

| Natural Bond Orbital (NBO) | Intramolecular electronic interactions, hyperconjugation |

| Hirshfeld Surface Analysis | Intermolecular packing forces in the solid state |

Design of New Derivatives for Specific Chemical Applications (non-clinical)

The piperidine scaffold is present in molecules with a wide range of applications. By using this compound as a starting point, new derivatives can be designed for various non-clinical chemical purposes.

Potential areas for development include:

Agrochemicals: Piperidine derivatives with 2,6-substitutions have been noted for their potential bactericidal, herbicidal, and fungicidal properties. nih.gov Systematic modification of the phenyl rings on the this compound core could lead to new agrochemical candidates.

Polymer Additives: Related tetramethyl-piperidine derivatives are widely used as light stabilizers, heat stabilizers, and oxidation stabilizers in synthetic polymers. google.com New derivatives of the triphenyl-substituted scaffold could be synthesized and evaluated for similar stabilizing properties in materials science.

Ligands for Catalysis: The nitrogen and oxygen atoms in the piperidone ring can act as coordination sites for metal ions. Derivatization could lead to novel ligands for use in asymmetric catalysis or materials synthesis.

By exploring these avenues, the scientific community can build upon the existing knowledge of this compound, transforming it from a simple heterocyclic compound into a versatile platform for chemical innovation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6-Triphenylpiperidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted phenyl precursors under acidic or basic conditions. For example, analogous piperidin-4-one derivatives are synthesized via Claisen-Schmidt condensations or Michael additions, with catalysts like HCl or NaOH influencing reaction rates and stereochemistry . Key parameters include temperature (57–63°C), solvent polarity, and catalyst concentration. Purification via column chromatography or recrystallization is critical to isolate the product. Optimization requires monitoring by TLC and GC-MS to track intermediate formation .

Q. How is the crystal structure of this compound characterized, and what conformational features are observed?

- Methodological Answer : Single-crystal X-ray diffraction reveals a chair conformation in the piperidine ring, with equatorial phenyl substituents. Deviations of the N and carbonyl C atoms from the chair plane (0.706 Å and 0.494 Å, respectively) and phenyl ring angles (67.2–73.5° relative to the puckering plane) are critical for steric and electronic analyses . Intermolecular C–H···π and π–π stacking interactions stabilize the lattice, which can be visualized using software like Mercury or Olex2 .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent environments, with aromatic protons appearing as multiplet signals (δ 7.2–7.5 ppm) and carbonyl carbons at ~208 ppm.

- IR : A strong C=O stretch (~1700 cm) confirms the ketone group.

- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Cross-validation with computational methods (e.g., DFT) enhances assignment accuracy .

Advanced Research Questions

Q. How do intermolecular interactions (C–H···π, π–π stacking) in this compound crystals affect its physicochemical properties?

- Methodological Answer : Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% from π–π contacts). These interactions influence melting points, solubility, and solid-state reactivity. For instance, π-stacking may reduce solubility in nonpolar solvents, while C–H···π contacts enhance thermal stability. MD simulations can model these effects under varying temperatures .

Q. What computational strategies resolve discrepancies between predicted and experimental conformational data for this compound?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with X-ray data to identify steric or electronic mismatches.

- Docking Studies : Probe ligand-receptor interactions if the compound is bioactive, using software like AutoDock Vina.

- Energy Minimization : Adjust torsion angles to reconcile experimental chair conformations with computational models .

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase for neurodegenerative studies), and receptor binding (radioligand displacement).

- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability tests.

- SAR Studies : Modify phenyl substituents to correlate structure with activity, guided by piperidine derivative pharmacophores .

Q. What strategies address contradictions in spectral data (e.g., NMR splitting vs. X-ray symmetry)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility not captured in static X-ray structures.

- Crystallographic Disorder : Refine X-ray data with SHELXL to model alternative conformations.

- Solvent Polarity : Compare spectra in DMSO-d vs. CDCl to assess solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。